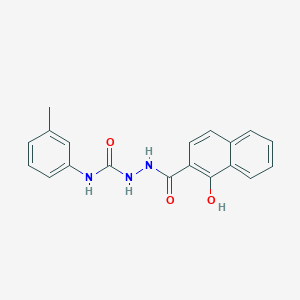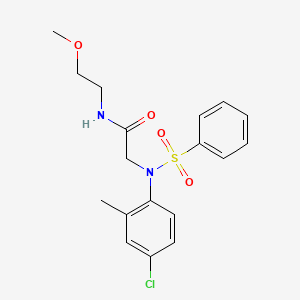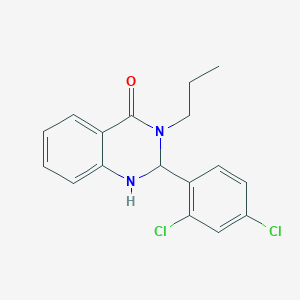
2-(1-hydroxy-2-naphthoyl)-N-(3-methylphenyl)hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-hydroxy-2-naphthoyl)-N-(3-methylphenyl)hydrazinecarboxamide, commonly known as HN1, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. HN1 belongs to the class of compounds known as hydrazides, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of HN1 is not fully understood. However, it is believed to exert its biological activity by modulating various cellular pathways. HN1 has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. It has also been found to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a key role in regulating immune and inflammatory responses.
Biochemical and physiological effects:
HN1 has been shown to exhibit a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. HN1 has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. Additionally, HN1 has been found to possess antioxidant activity, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using HN1 in lab experiments is its diverse biological activity. HN1 has been found to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a useful tool for studying various biological processes. However, one limitation of using HN1 in lab experiments is its potential toxicity. HN1 has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on HN1. One area of interest is the development of HN1-based therapeutics for the treatment of cancer and viral infections. Another area of interest is the elucidation of the exact mechanism of action of HN1, which may provide insights into its diverse biological activities. Additionally, further studies are needed to determine the safety and toxicity of HN1, which may impact its potential clinical applications.
Métodos De Síntesis
HN1 can be synthesized through a multistep process starting from 2-naphthoic acid. The first step involves the conversion of 2-naphthoic acid to its acid chloride derivative, which is then reacted with 3-methylaniline to obtain the corresponding amide. The amide is then treated with hydrazine hydrate to obtain HN1.
Aplicaciones Científicas De Investigación
HN1 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. HN1 has been found to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, HN1 has been found to exhibit antiviral activity against a variety of viruses, including influenza A virus and hepatitis B virus.
Propiedades
IUPAC Name |
1-[(1-hydroxynaphthalene-2-carbonyl)amino]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-12-5-4-7-14(11-12)20-19(25)22-21-18(24)16-10-9-13-6-2-3-8-15(13)17(16)23/h2-11,23H,1H3,(H,21,24)(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGJIHZFNUEVAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NNC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824464 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5198565.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide](/img/structure/B5198569.png)

![1-(2-cyclohexylethyl)-N-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5198580.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)glycinamide](/img/structure/B5198596.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5198600.png)
![3-[(octadecylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5198608.png)
![4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5198610.png)

![N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)cyclopentanamine](/img/structure/B5198629.png)
![ethyl 4-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5198643.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide](/img/structure/B5198651.png)